molecular formula C2- B1235809 ethyne

ethyne

Cat. No.: B1235809
M. Wt: 24.02 g/mol
InChI Key: XHWLRFQJZNQFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyne, also known as acetylene, is the simplest alkyne with the chemical formula C2H2 and a linear molecular structure with a carbon-carbon triple bond . This structure makes it a versatile and fundamental building block in organic synthesis and materials science research. In laboratory settings, this compound is highly valued for its role in research areas such as fundamental organic reaction studies, polymer science for developing synthetic rubbers and plastics like PVC, and as a precursor for synthesizing other important two-carbon compounds such as acetaldehyde, acetic acid, and vinyl chloride . This compound is typically prepared for laboratory use via the hydrolysis of calcium carbide (CaC₂), a reliable method that reacts calcium carbide with water to produce the gas and calcium hydroxide . As a colorless gas that is slightly soluble in water, it must be handled with extreme care due to its highly flammable nature and the risk of forming explosive mixtures with air . For safe storage and transport, pure this compound is unstable under pressure and is therefore commonly dissolved in acetone within specialized cylinders containing a porous material to prevent hazardous decomposition . This product is labeled For Research Use Only (RUO) . It is specifically intended for use in basic and pharmaceutical research, as well as for the development of in-house assays within controlled laboratory environments . It is not intended for diagnostic, therapeutic, or any clinical use , nor for use in human medical procedures .

Properties

Molecular Formula

C2-

Molecular Weight

24.02 g/mol

IUPAC Name

ethyne

InChI

InChI=1S/C2/c1-2/q-1

InChI Key

XHWLRFQJZNQFGO-UHFFFAOYSA-N

SMILES

[C-]#[C]

Canonical SMILES

[C-]#[C]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The calcium carbide (CaC₂) hydrolysis method remains the most widely recognized approach for ethyne production. The reaction proceeds as follows:
CaC2+2H2OC2H2+Ca(OH)2\text{CaC}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_2 + \text{Ca(OH)}_2
Calcium carbide, synthesized by heating lime (CaO) and coke (C) at 2,200–2,300°C, reacts exothermically with water to yield this compound gas. Industrial setups typically employ controlled water addition to prevent overheating, as rapid hydrolysis can lead to explosive gas release.

Table 1: Calcium Carbide Hydrolysis Parameters

ParameterTraditional MethodModern Microscale Method
Reaction TemperatureAmbientAmbient
Yield85–90%95–98%
Purity (Post-Purification)99.2%99.8%
Key ImpuritiesH₂S, PH₃Trace H₂O

Hydrocarbon Cracking: Industrial-Scale Production

Steam Cracking of Ethane

Steam cracking of ethane (C₂H₆) is a dominant industrial method for ethylene (C₂H₄) production, with this compound forming as a byproduct. The process operates at 750–900°C under reduced pressure (0.14–0.21 MPa), using steam as a diluent to suppress coking:
C2H6ΔC2H2+2H2\text{C}_2\text{H}_6 \xrightarrow{\Delta} \text{C}_2\text{H}_2 + 2\text{H}_2
Ethane conversion rates range from 60–65%, with this compound yields of 8–12%. Post-cracking, the gas mixture undergoes rapid quenching to 400°C to prevent this compound decomposition, followed by cryogenic separation to isolate C₂H₂.

Partial Combustion of Methane

Methane (CH₄) partial combustion in oxygen-deficient environments produces this compound via:
3CH4+3O2C2H2+CO+5H2O3\text{CH}_4 + 3\text{O}_2 \rightarrow \text{C}_2\text{H}_2 + \text{CO} + 5\text{H}_2\text{O}
This method achieves 70–75% methane conversion at 1,500°C but requires precise temperature control to avoid complete oxidation.

Table 2: Comparative Analysis of Hydrocarbon Cracking Methods

ParameterEthane CrackingMethane Partial Combustion
Temperature Range750–900°C1,400–1,500°C
This compound Yield8–12%10–15%
Energy Consumption25–30 GJ/ton35–40 GJ/ton
ByproductsEthylene, H₂CO, H₂O

Electrochemical Synthesis from CO₂: A Sustainable Approach

Molten Salt Electrolysis

Recent advancements focus on sustainable this compound synthesis using carbon dioxide (CO₂) as a feedstock. In a two-step electrolysis process:

  • Carbon Electrodeposition : CO₂ is reduced to solid carbon on an iron electrode in molten NaCl–KCl–CaCl₂ at 823 K.

  • CaC₂ Formation : The carbon electrode reacts with calcium ions (Ca²⁺) under an argon atmosphere, forming calcium carbide (CaC₂), which is hydrolyzed to this compound.

The overall reaction is:
2CO2+5CaCaC2+4CaO2\text{CO}_2 + 5\text{Ca} \rightarrow \text{CaC}_2 + 4\text{CaO}
CaC2+2H2OC2H2+Ca(OH)2\text{CaC}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_2 + \text{Ca(OH)}_2

Current Efficiency Enhancements

Initial trials reported current efficiencies below 10%, but optimizing electrode materials (e.g., Fe vs. Mo) and adding CaC₂ to the electrolyte improved efficiency to 68%. Suzuki et al. demonstrated that separating carbon deposition and Ca²⁺ reduction steps minimizes side reactions, enhancing selectivity.

Table 3: Electrochemical Synthesis Performance Metrics

Electrode MaterialElectrolyte CompositionCurrent EfficiencyThis compound Yield
FeNaCl–KCl–CaCl₂68%0.9 mol/hr
MoLiCl–KCl–CaCl₂42%0.5 mol/hr
GraphiteNaCl–KCl–CaCl₂15%0.2 mol/hr

Alternative Methods and Emerging Technologies

Dehydrogenation of Alkanes

Long-chain alkanes (e.g., propane, butane) undergo catalytic dehydrogenation at 1,200–1,300°C to produce this compound:
C3H8C2H2+CH4+H2\text{C}_3\text{H}_8 \rightarrow \text{C}_2\text{H}_2 + \text{CH}_4 + \text{H}_2
Platinum-based catalysts increase yields to 20–25%, but coke formation remains a challenge.

Three-Component Coupling Reactions

Calcium carbide serves as an acetylene source in organic synthesis, enabling one-pot propargylamine formation. For example, ω-chloroketones react with primary amines and CaC₂ in acetonitrile at 60°C, yielding propargylamines with 77–95% efficiency. This method avoids gaseous C₂H₂ handling, enhancing lab safety.

Environmental and Industrial Considerations

Carbon Footprint Comparison

  • Calcium Carbide Method : Relies on coal-derived coke, emitting 3.1 tons of CO₂ per ton of C₂H₂.

  • Electrochemical Synthesis : Utilizes CO₂ as feedstock, reducing net emissions by 50–60% .

Chemical Reactions Analysis

Types of Reactions

ethyne undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Industrial Applications

Welding and Metal Fabrication

  • Ethyne is widely used in oxy-fuel welding processes due to its ability to produce flames reaching temperatures of approximately 3,500 °C (6,330 °F) when combined with oxygen. This high temperature allows for efficient cutting and welding of metals, making it a preferred choice in industries requiring precision and strength .

Plastics Production

  • This compound serves as a key precursor in the synthesis of various plastics, including polyethylene and polyvinyl chloride (PVC). It is utilized in the production of these materials through polymerization processes that transform ethylene derivatives into commercially viable products . The versatility of this compound in producing different plastic variants underlines its importance in the manufacturing sector.

Chemical Synthesis

Organic Synthesis

  • This compound is extensively employed in organic chemistry for synthesizing complex molecules. Recent studies highlight its role in vinylation processes, cross-coupling reactions, and the preparation of heterocycles. These reactions facilitate the construction of pharmaceuticals and biologically active compounds . The increasing interest in this compound's reactivity has led to its resurgence in organic transformations, particularly in drug development.

Production of Fine Chemicals

  • This compound is also instrumental in producing fine chemicals such as acetic acid and various acetylenic alcohols. Its ability to react with other chemicals allows for the synthesis of essential vitamins like A and E, showcasing its significance in the pharmaceutical industry . The purity of this compound used in these processes is critical; for instance, Grade A acetylene must have less than 0.5% impurities to ensure safe and effective chemical reactions .

Scientific Research

Environmental Monitoring

  • This compound plays a role in atmospheric studies, where it is monitored alongside other gases to assess environmental changes. For instance, recent research has utilized this compound measurements to improve understanding of methane emissions sources through radiocarbon dating techniques . This application demonstrates this compound's relevance beyond industrial uses, contributing to environmental science.

Reactivity Studies

  • Research on the reactivity of this compound with various cations has provided insights into fundamental chemical processes. Studies measuring reactive cross-sections and branching ratios have advanced knowledge about hydrocarbon chemistry, which is crucial for modeling interstellar environments and laboratory plasmas . Such findings underline the importance of this compound in both theoretical and applied chemistry.

Case Studies

Application Area Details Significance
WeldingUtilization in oxy-fuel processes for metal cuttingHigh flame temperature enhances efficiency
Plastics ProductionPrecursor for polyethylene and PVC synthesisVital for manufacturing commercial products
Organic SynthesisKey reactant in drug development and complex molecule constructionSupports advancements in pharmaceuticals
Environmental ScienceMonitoring atmospheric this compound levelsAids understanding of climate change impacts
Reactivity ResearchStudies on this compound's interactions with cationsInforms models of hydrocarbon chemistry

Mechanism of Action

The mechanism of action of ethyne involves its ability to participate in various chemical reactions due to the presence of the reactive alkyne group. This group can interact with different molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing ones. The specific molecular targets and pathways depend on the context in which this compound is used, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Ethyne, ethene (C₂H₄), and ethane (C₂H₆) form a homologous series of C₂ hydrocarbons with distinct bonding and physical properties (Table 1).

Table 1: Structural and Thermodynamic Properties of C₂ Hydrocarbons

Property This compound (C₂H₂) Ethene (C₂H₄) Ethane (C₂H₆)
Bond Type Triple Double Single
Bond Length (Å) 1.20 1.34 1.54
Bond Energy (kJ/mol) 839 614 347
Boiling Point (°C) -84 -104 -89
Melting Point (°C) -81 -169 -183
Dipole Moment (D) 0.80 0.00 0.00

Data compiled from experimental studies

Key observations:

  • Bond Strength : this compound’s triple bond (839 kJ/mol) is significantly stronger than ethene’s double bond (614 kJ/mol) and ethane’s single bond (347 kJ/mol), making it less prone to addition reactions but highly exothermic upon combustion .
  • Polarity: this compound’s slight polarity (0.80 D) contrasts with the nonpolar ethene and ethane, influencing solubility in polar solvents .
  • Thermal Stability : this compound’s linear geometry minimizes steric strain, enhancing stability despite its high reactivity .
Chemical Reactivity
  • Acidity : this compound’s sp-hybridized carbons increase acidity (pKa ≈ 25) compared to ethene (pKa ≈ 44) and ethane (pKa ≈ 50). This allows this compound to form acetylides with strong bases (e.g., NaNH₂), a reaction absent in ethene and ethane .
  • Hydrogenation : Selective hydrogenation of this compound to ethene is industrially vital for purifying ethylene streams. γ-Mo₂N catalysts achieve >90% selectivity by stabilizing adsorbed C₂H₂ intermediates, avoiding over-hydrogenation to ethane .
  • Annulation Reactions : this compound participates in [4+2] annulations with amidoximes to yield pyridine derivatives, achieving yields up to 79% under cobalt catalysis. Para-substituted ethynes exhibit higher reactivity than meta-substituted analogs due to reduced steric hindrance .
Environmental and Industrial Behavior
  • Emission Ratios : this compound/ethene (E/A) and propene/ethyne (P/A) ratios are key indicators of petrochemical emissions. Elevated E/A ratios (>1.0) correlate with incomplete combustion, while low ratios (<0.5) suggest aged air masses .
  • Modeling Discrepancies : Atmospheric models underestimate this compound concentrations in winter due to incomplete emission inventories, contrasting with accurate benzene predictions. This highlights this compound’s unique emission sources (e.g., biomass burning) .
  • Adsorption : this compound binds more strongly to Ca²⁺-exchanged zeolites (ΔHₐds ≈ -45 kJ/mol) than ethene (ΔHₐds ≈ -35 kJ/mol), enabling gas separation in industrial processes .

Q & A

Q. Q1. What experimental methodologies are recommended for analyzing ethyne’s electronic properties in organic semiconductor applications?

Answer: To study this compound-derived compounds (e.g., 1,2-di(thiophen-2-yl)this compound) in organic semiconductors, employ spectroscopic techniques such as UV-Vis absorption and cyclic voltammetry to determine bandgap energies and redox potentials. Pair these with computational methods (e.g., DFT calculations) to correlate experimental data with molecular orbital configurations . For structural validation, use X-ray crystallography or NMR spectroscopy (e.g., 13C^{13}\text{C} NMR to confirm this compound’s triple bond resonance ).

Q. Q2. How can researchers design controlled experiments to study this compound’s reactivity in halogen-bonding interactions?

Answer: Adopt cryospectroscopic methods in inert matrices (e.g., liquid krypton) to isolate this compound-halogen complexes (e.g., CF3_3X·this compound). Use FTIR and Raman spectroscopy to track vibrational mode shifts, and calculate complexation enthalpies via van’t Hoff plots from temperature-dependent spectra (120–140 K). Validate findings with ab initio calculations (e.g., MP2/aug-cc-pVDZ level) .

Q. Q3. What statistical approaches resolve contradictions in this compound emission modeling for atmospheric studies?

Answer: When models underestimate this compound concentrations (e.g., in EMEP MSC-W CTM simulations), conduct sensitivity analyses on emission inventories and OH loss rates. Compare spatial-temporal emission patterns against ground measurements, and apply Monte Carlo simulations to quantify uncertainty. Prioritize refining boundary conditions (e.g., BICs derived from rural background sites) to improve model accuracy .

Advanced Research Questions

Q. Q4. How can computational chemistry reconcile discrepancies in this compound’s NMR spin-spin coupling constants?

Answer: Use canonical molecular orbital (MO) analysis to decompose Fermi contact (FC), spin-dipolar (SD), and paramagnetic spin-orbit (PSO) contributions to JJ-couplings. For this compound, focus on FC terms via MP2/aug-cc-pVTZ calculations, and validate against experimental JJ(C,C) values. Cross-reference with MO diagrams to identify hyperconjugative interactions affecting coupling .

Q. Q5. What advanced synthetic strategies optimize this compound-based polymers for photovoltaic efficiency?

Answer: Develop regioselective coupling reactions (e.g., Sonogashira coupling) to functionalize this compound with thiophene derivatives. Monitor reaction kinetics via in situ Raman spectroscopy to avoid side products. Post-synthesis, use grazing-incidence XRD and AFM to assess thin-film crystallinity and morphology, critical for charge transport .

Q. Q6. How do intermolecular forces in this compound-containing complexes affect dispersion-dominated binding?

Answer: Apply regularized spin-scaled MP2 methods (e.g., cosκos-SPL2) to correct over-/underbinding in this compound complexes (e.g., this compound-pyridine). Generate dissociation curves and compare with CCSD(T) benchmarks. Analyze electron density via QTAIM to identify non-covalent interactions (e.g., C–X···π halogen bonds) .

Methodological Best Practices

Q. Q7. How should researchers structure this compound-related extended essays to meet rigorous academic standards?

Answer:

  • Research Question: Explicitly state variables (e.g., “How does this compound concentration (IV) affect photocatalytic degradation rates (DV) of methylene blue?”).
  • Introduction: Contextualize this compound’s role in catalysis, citing primary literature.
  • Methods: Detail statistical rigor (e.g., error bars, t-tests) and replicate protocols from validated studies .
  • Data Presentation: Include raw data in appendices; highlight processed data critical to conclusions .

Q. Q8. What ethical and analytical frameworks address uncertainties in this compound emission studies?

Answer:

  • Ethical Compliance: Disclose emission data sources and model assumptions per FAIR principles.
  • Uncertainty Analysis: Quantify instrument error (e.g., GC-MS precision limits) and methodological biases (e.g., sampling frequency).
  • Peer Review: Compare results with independent datasets (e.g., Waked et al.’s BICs) to verify reproducibility .

Data Interpretation and Validation

Q. Q9. How can researchers resolve this compound’s anomalous behavior in atmospheric models compared to ethene?

Answer: Hypothesize this compound-specific emission factors (e.g., incomplete combustion signatures) and test via tracer experiments. Use principal component analysis (PCA) to decouple this compound’s emission sources from ethene’s. Validate with airborne measurements over urban/rural gradients .

Q. Q10. What multi-method approaches validate this compound’s role in halogen-bonded crystal engineering?

Answer: Combine SC-XRD (for structural elucidation), Hirshfeld surface analysis (for interaction quantification), and thermogravimetry (for stability assessment). Cross-validate with DFT-derived electrostatic potential maps to predict halogen-bond acceptor sites .

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